2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate

Description

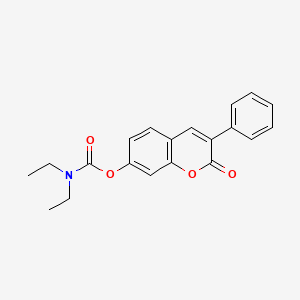

2-Oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate is a synthetic coumarin derivative characterized by a benzopyran-2-one core substituted with a phenyl group at position 3 and a diethylcarbamate moiety at position 6.

Properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-21(4-2)20(23)24-16-11-10-15-12-17(14-8-6-5-7-9-14)19(22)25-18(15)13-16/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJABXSPRVYYXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced chromen derivatives.

Substitution: The diethylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromen-2-one derivatives, while reduction can produce dihydrochromen derivatives.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 7

2-Oxo-3-phenyl-2H-chromen-7-yl Acetate

- Molecular Formula : C₁₇H₁₂O₄

- Substituents : Acetyloxy (-OAc) at position 7.

- Molecular Weight : 280.279 g/mol.

- Key Differences: The acetate group is less bulky and more hydrolytically labile than the diethylcarbamate. This may result in faster metabolic degradation and reduced bioavailability.

(7-Chloro-2-oxo-2H-chromen-4-yl)methyl Diethylcarbamodithioate

- Molecular Formula: Not explicitly provided, but inferred to include a chloro substituent at position 7 and a diethylcarbamodithioate (-S(C=S)N(CH₂CH₃)₂) group.

- The carbamodithioate group contains sulfur atoms, which enhance lipophilicity and may influence redox activity. Structural data indicate bond angles (e.g., N6—C11—S3 = 124.23°) and dihedral angles distinct from carbamates, suggesting conformational variability .

Substituent Variations at Position 3 and Core Modifications

[3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Diethylcarbamate

- Molecular Formula: Includes a trifluoromethyl (-CF₃) group at position 2 and a 2-methoxyphenoxy substituent at position 3.

- Key Differences: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability. This compound’s complexity (e.g., ZINC1455572) suggests specialized applications in high-throughput screening .

(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

- Substituents : Chloro and methyl groups at positions 4 and 7, respectively, with a phenylacetamide side chain.

- The 4-methyl group may restrict ring flexibility, influencing pharmacodynamic properties .

Structural and Functional Comparison Table

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with a diethylcarbamate substituent. Its structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .

- Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells .

- Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents .

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Neuroprotective Study : In a study evaluating the neuroprotective effects of various coumarin derivatives, this compound demonstrated significant protection against MPP+-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The compound showed no inherent cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .

- AChE and BuChE Inhibition : Research highlighted that the compound effectively inhibited AChE and BuChE, with IC50 values indicating strong binding affinity. This suggests its potential use in treating neurodegenerative diseases like Alzheimer's, where cholinergic dysfunction is prevalent .

- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited significant activity comparable to known antioxidants. This property supports its use in formulations aimed at reducing oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, analogous chromen-7-yl derivatives are synthesized by reacting 7-hydroxycoumarin precursors with diethylcarbamoyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous solvents like DMF or acetone under reflux . Yield optimization requires controlling stoichiometry (e.g., 1.1:1 molar ratio of acylating agent to hydroxycoumarin), temperature (60–80°C), and reaction time (12–24 hours). Post-reaction purification via silica gel chromatography or recrystallization (e.g., using acetone/Et₂O) is critical to isolate high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include the diethylcarbamate protons (δ ~3.4 ppm, quartet for N-CH₂; δ ~1.2 ppm, triplet for CH₃) and the chromen-2-one carbonyl (δ ~160 ppm in 13C NMR). Aromatic protons from the phenyl group appear as multiplets at δ 7.3–7.6 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

- IR Spectroscopy : Look for C=O stretches at ~1700–1750 cm⁻¹ (carbamate and chromenone carbonyls) .

Q. What in vitro biological assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Chromenone derivatives are often screened for anticancer activity using MTT assays (e.g., against HeLa or MCF-7 cell lines). Dose-response curves (0.1–100 μM) over 48–72 hours can determine IC₅₀ values. Parallel assays for cytotoxicity (e.g., hemolysis or LDH release) and selectivity indices (e.g., normal vs. cancer cells) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotational isomers or solvent effects. Strategies include:

- Variable Temperature NMR : Assess conformational flexibility by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What factorial design approaches optimize the synthesis of this compound for scalability?

- Methodological Answer : A 2³ factorial design can test variables like temperature (60°C vs. 80°C), solvent (DMF vs. acetone), and catalyst (K₂CO₃ vs. NaH). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, highlights the use of Taguchi methods to minimize reagent waste while maximizing efficiency .

Q. How can computational tools predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) model intermediates and transition states for carbamate formation .

- Solvent Effect Simulations : COSMO-RS predicts solubility and reaction rates in different solvents (e.g., DMF vs. THF) .

- Machine Learning : Train models on existing chromenone reaction datasets to forecast byproducts or optimal coupling partners .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer :

- Strict QC Protocols : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Standardized Assay Conditions : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=6) to reduce noise .

- Stability Studies : Monitor compound degradation in DMSO stocks via LC-MS over 1–4 weeks .

Data Analysis & Experimental Design

Q. How should researchers design a study to compare the bioactivity of this compound with structural analogs?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with variations in the phenyl group (e.g., electron-withdrawing substituents) or carbamate chain length .

- Hierarchical Clustering : Use PCA (Principal Component Analysis) on bioactivity data (e.g., IC₅₀, logP) to group compounds by mechanism .

- SAR Analysis : Corrogate substituent effects with activity using Hammett plots or 3D-QSAR .

Q. What statistical methods are appropriate for analyzing conflicting cytotoxicity data across labs?

- Methodological Answer : Apply meta-analysis techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.